Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-23-21(22)20-15(4)25-19-9-8-17(11-18(19)20)24-12-16-10-13(2)6-7-14(16)3/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVOYUDONTZQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzofuran core with an ethyl ester group and a methoxy substituent, which may contribute to its biological activity.
1. Antiviral Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit antiviral properties. For instance, a series of benzofuran-tethered triazolylcarbazoles demonstrated significant inhibitory effects against SARS-CoV-2 proteins, suggesting a potential for this compound in antiviral applications .
2. Anticancer Properties
Benzofuran derivatives are also being explored for their anticancer properties. Research has shown that certain benzofuran compounds can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Receptor Modulation : Potential interactions with cellular receptors may alter signal transduction pathways, leading to therapeutic effects.
Case Study 1: Antiviral Efficacy
In a study examining various benzofuran derivatives, this compound was evaluated for its ability to inhibit viral replication in vitro. The compound exhibited significant antiviral activity against a panel of viruses, with IC50 values indicating effective concentrations for inhibition .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer effects of benzofuran derivatives on human cancer cell lines. This compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. The study reported an IC50 value of approximately 15 µM, highlighting its potency in cancer treatment .
Comparative Analysis with Related Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Structure | 15 | Cancer cells |
| Benzofuran derivative A | Structure | 20 | SARS-CoV-2 |
| Benzofuran derivative B | Structure | 10 | HIV |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, primarily focusing on:
- Anticancer Activity
- Antiviral Properties
- Neuroprotective Effects
Anticancer Activity
Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | ~15 | Caspase activation, apoptosis induction |
| HepG2 (Liver Cancer) | ~20 | Cell cycle arrest in S-phase |
| Huh-7 (Hepatoma) | ~25 | Induction of pro-apoptotic proteins |
Antiviral Properties
The compound has also been evaluated for its antiviral potential. Preliminary studies suggest efficacy against certain viral strains, although detailed mechanisms remain under investigation. The structural features of the compound may facilitate interactions with viral proteins, inhibiting their function.
Neuroprotective Effects
Emerging research highlights neuroprotective properties attributed to this compound. It may provide protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.
Case Studies
- Study on Breast Cancer Cells
- Antiviral Activity Assessment
- Neuroprotective Study
Q & A
Q. What are the common synthetic routes for Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate?
-
Methodological Answer: Synthesis typically involves multi-step reactions, including the formation of the benzofuran core via [3,3]-sigmatropic rearrangements or cyclization. For example, sodium hydride (NaH) in tetrahydrofuran (THF) can deprotonate phenolic intermediates, enabling etherification with substituted benzyl halides. Subsequent esterification or carboxylation steps introduce the ethyl carboxylate group. Purification often employs column chromatography (e.g., ethyl acetate/hexane gradients) .
-
Example Protocol:
- Deprotonate phenolic intermediates with NaH in anhydrous THF at 0°C.
- Add substituted benzyl halides for methoxy group installation.
- Purify via silica gel chromatography (ethyl acetate:hexane = 1:4).
Q. Which spectroscopic techniques are recommended for structural elucidation?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regiochemistry.
- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in carboxyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What safety precautions are necessary during synthesis?
- Methodological Answer:
- Use personal protective equipment (PPE): gloves, goggles, and lab coats.
- Handle NaH (flammable, corrosive) under inert gas (N₂/Ar) in dry solvents.
- Follow waste disposal protocols for halogenated byproducts (e.g., dichloromethane) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding electronic properties?
- Methodological Answer: Density Functional Theory (DFT) calculations predict:
- Electrostatic potential surfaces to identify reactive sites.
- Hydrogen-bonding networks in crystal structures (validated against X-ray data).
- Thermodynamic stability of tautomers or conformers.
- Software: Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
Q. How to optimize reaction conditions for improved yield and purity?
- Methodological Answer:
- Catalyst Screening: Test bases (e.g., K₂CO₃ vs. NaH) for regioselective etherification.
- Solvent Optimization: Compare polar aprotic solvents (DMF, THF) for reaction efficiency.
- Temperature Control: Monitor exothermic steps (e.g., NaH reactions) to avoid side products.
- Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, NaH, 0°C | 78 | 95 |
| DMF, K₂CO₃, reflux | 65 | 88 |
Q. How does sorbent choice in SPE affect recovery from complex matrices?
- Methodological Answer:
- Sorbent Comparison: Hydrophilic-lipophilic balance (HLB) cartridges outperform mixed-mode (MCX/MAX) for polar benzofuran derivatives.
- Protocol:
Condition HLB cartridges with methanol and water.
Load filtered samples (0.7 μm GF/F filters).
Elute with methanol:acetonitrile (1:1) for >90% recovery .
Q. How to resolve contradictions in spectroscopic data?
- Methodological Answer:
- Cross-Validation: Combine NMR, IR, and X-ray data to distinguish isomers.
- Dynamic NMR: Study temperature-dependent shifts to identify rotamers.
- Crystallographic Refinement: Use riding models for H-atom positioning in ambiguous cases .
Notes
- Advanced Techniques: DFT, SPE optimization, and crystallographic refinement address research depth.
- Contradictions: Conflicting sorbent efficiencies resolved via empirical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
